molecular formula C9H10ClNO B1359112 6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 56346-38-4

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1359112
CAS No.: 56346-38-4
M. Wt: 183.63 g/mol
InChI Key: WLHMXOOGZCCTFM-UHFFFAOYSA-N
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Description

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Mechanism of Action

Target of Action

A structurally similar compound, (s)-n-(1-azabicyclo[222]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxaminde, has been shown to have a high affinity for 5-HT3 receptors . The 5-HT3 receptor is a type of serotonin receptor found primarily in the digestive tract and the central nervous system.

Mode of Action

If it acts similarly to the structurally related compound mentioned above, it may function as an antagonist of the 5-ht3 receptors . Antagonists of these receptors are known to inhibit the action of serotonin, a neurotransmitter involved in a variety of functions including mood regulation, gastrointestinal motility, and nausea and vomiting reflexes.

Pharmacokinetics

The compound is soluble in dmso and dmf , which suggests it may have good bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through several methods. One common approach involves the acylative kinetic resolution of racemic benzoxazines using (S)-naproxen acyl chloride as a diastereoselective chiral resolving agent . The acylation of racemic benzoxazines with (S)-naproxen acyl chloride affords (S,S)-diastereomers of amides, which can be isolated in diastereomerically pure form by recrystallization or flash column chromatography on silica gel. Acidic hydrolysis of these amides yields the desired enantiomers .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern and the presence of both chloro and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

IUPAC Name

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-6-5-12-9-3-2-7(10)4-8(9)11-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHMXOOGZCCTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615274
Record name 6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56346-38-4
Record name 6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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